daryamide A

Description

Properties

Molecular Formula |

C18H26N2O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

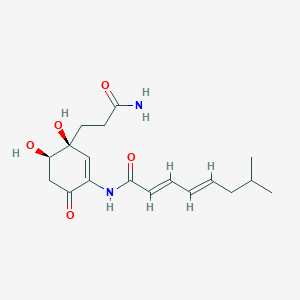

(2E,4E)-N-[(3S,4R)-3-(3-amino-3-oxopropyl)-3,4-dihydroxy-6-oxocyclohexen-1-yl]-7-methylocta-2,4-dienamide |

InChI |

InChI=1S/C18H26N2O5/c1-12(2)6-4-3-5-7-17(24)20-13-11-18(25,9-8-16(19)23)15(22)10-14(13)21/h3-5,7,11-12,15,22,25H,6,8-10H2,1-2H3,(H2,19,23)(H,20,24)/b4-3+,7-5+/t15-,18+/m1/s1 |

InChI Key |

VLZVGRPEASVNDM-HMBRAYOKSA-N |

Isomeric SMILES |

CC(C)C/C=C/C=C/C(=O)NC1=C[C@]([C@@H](CC1=O)O)(CCC(=O)N)O |

Canonical SMILES |

CC(C)CC=CC=CC(=O)NC1=CC(C(CC1=O)O)(CCC(=O)N)O |

Synonyms |

daryamide A |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Daryamide A has demonstrated significant antimicrobial properties, particularly against various strains of bacteria. In studies, it has been found to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

These results indicate that this compound is particularly effective against Bacillus subtilis, suggesting its potential use in developing new antibiotics to combat resistant strains .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is beneficial in therapeutic contexts, especially in managing conditions related to oxidative damage.

Table: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | ABTS (µg/mL) |

|---|---|---|

| This compound | 50 ± 2.5 | 60 ± 3.0 |

| Vitamin C | 43 ± 1.0 | 45 ± 2.0 |

| Trolox | 40 ± 1.5 | 50 ± 2.5 |

The DPPH IC50 value indicates that this compound has comparable antioxidant activity to Vitamin C, making it a promising candidate for further research in oxidative stress-related therapies.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has shown potential anti-inflammatory effects in preclinical studies. In models of induced inflammation, treatment with this compound resulted in reduced levels of inflammatory markers.

Case Study: Effects on Inflammatory Markers

In an experimental setup involving rats treated with ovalbumin to induce airway inflammation:

- Malondialdehyde (MDA) Levels : Decreased significantly upon treatment.

- Glutathione (GSH) Content : Increased, indicating enhanced cellular defense against oxidative stress.

These findings suggest that this compound could be beneficial in developing treatments for inflammatory diseases6 .

Potential in Cancer Therapy

Emerging research highlights the cytotoxic effects of this compound on cancer cell lines, indicating its potential as an anticancer agent. Studies have shown that it can induce apoptosis in specific cancer cell types.

Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

The results demonstrate that this compound may serve as a lead compound for developing new anticancer therapies .

Preparation Methods

Table 2: HPLC Conditions for Daryamide Isolation

| Parameter | Specification |

|---|---|

| Column | YMC-Pack ODS-A (250 × 10 mm, 5 μm) |

| Mobile phase | CH₃CN:H₂O (45:55 → 50:50 over 30 min) |

| Flow rate | 3 mL/min |

| Detection wavelength | 210 nm, 254 nm, 280 nm |

| Retention time (approx) | 24–25 minutes |

Structural Elucidation and Spectroscopic Analysis

The structure of this compound was determined using a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and chemical derivatization. Key findings include:

-

NMR spectroscopy : ¹H and ¹³C NMR data revealed a cyclohexene ring substituted with an amine group and a polyketide-derived side chain.

-

High-resolution MS : Molecular formula C₃₂H₄₅N₃O₆, confirmed via electrospray ionization (ESI)-MS.

-

Absolute configuration : Determined through Marfey’s analysis after acid hydrolysis, identifying L-ornithine as a constituent amino acid.

Biosynthetic Considerations

Genomic studies of Streptomyces strains suggest that daryamides originate from hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways. The carpatamide skeleton, identified in Streptomyces SNE-011, is proposed as a biosynthetic precursor to daryamides. This hypothesis is supported by the co-isolation of carpatamide D and daryamides D–F from the same strain, indicating shared enzymatic machinery .

Q & A

Q. What key structural features define daryamide A, and what methodologies are employed for its elucidation?

Structural determination of this compound typically combines spectroscopic techniques (e.g., NMR for stereochemical analysis) and X-ray crystallography for absolute configuration confirmation. Researchers must validate spectral data against synthetic analogs or computational models to resolve ambiguities in complex regions like polyketide chains .

Q. Which bioassays are commonly used to evaluate this compound’s bioactivity, and how are experimental controls designed?

Standard assays include in vitro cytotoxicity testing (e.g., against cancer cell lines using MTT assays) and antimicrobial disk diffusion. Controls should account for solvent effects, cell line variability, and batch-to-batch compound purity. Dose-response curves and IC₅₀ calculations are critical for reproducibility .

Q. What natural sources yield this compound, and how is extraction optimized for laboratory-scale isolation?

this compound is primarily isolated from marine-derived Streptomyces spp. Extraction protocols often employ solvent partitioning (ethyl acetate/water) followed by HPLC-guided fractionation. Optimization involves adjusting pH, temperature, and stationary phases to mitigate compound degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell culture media, incubation times) or compound stability. A methodological approach includes:

Q. What synthetic challenges arise in this compound’s total synthesis, and how can reaction yields be improved?

Key hurdles include stereoselective formation of β-methoxy groups and macrocyclization. Strategies involve:

- Retrosynthetic analysis to identify modular intermediates.

- Optimizing coupling reagents (e.g., HATU/DIPEA) for amide bond formation.

- Employing kinetic vs. thermodynamic control in cyclization steps .

Q. How do researchers design experiments to probe this compound’s mechanism of action despite limited bioavailability data?

- Use fluorescently labeled analogs for cellular uptake studies.

- Combine RNA-seq or proteomics with CRISPR-Cas9 knockout screens to identify target pathways.

- Validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. What computational approaches are suitable for predicting this compound’s biosynthetic gene cluster (BGC) regulatory elements?

- Apply genome-mining tools (antiSMASH, PRISM) to identify BGCs in host organisms.

- Use molecular dynamics simulations to study enzyme-substrate interactions in polyketide synthase domains.

- Validate predictions via heterologous expression in model systems (e.g., S. coelicolor) .

Methodological Considerations

- Data Validation : Cross-reference spectral data with synthetic standards or literature databases (e.g., SciFinder) to address structural ambiguities .

- Reproducibility : Document all experimental parameters (e.g., solvent ratios, incubation times) in open-access repositories to facilitate replication .

- Ethical Compliance : Ensure marine sample collection adheres to the Nagoya Protocol for biodiversity access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.